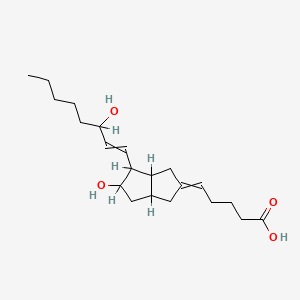![molecular formula C22H35N3O7S B1197558 1-[2-(Benzenesulfonyl)ethyl]-3-(2-diethylaminoethyl)-1-propan-2-yl-urea; but-2-enedioic acid](/img/structure/B1197558.png)
1-[2-(Benzenesulfonyl)ethyl]-3-(2-diethylaminoethyl)-1-propan-2-yl-urea; but-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Benzenesulfonyl)ethyl]-3-(2-diethylaminoethyl)-1-propan-2-yl-urea; but-2-enedioic acid is a complex organic compound with a molecular formula of C22H35N3O7S. This compound is characterized by the presence of a benzenesulfonyl group, a diethylamino group, and a but-2-enedioic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzenesulfonyl)ethyl]-3-(2-diethylaminoethyl)-1-propan-2-yl-urea; but-2-enedioic acid typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonyl ethyl intermediate. This intermediate is then reacted with diethylaminoethylamine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Benzenesulfonyl)ethyl]-3-(2-diethylaminoethyl)-1-propan-2-yl-urea; but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Benzenesulfonyl)ethyl]-3-(2-diethylaminoethyl)-1-propan-2-yl-urea; but-2-enedioic acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(Benzenesulfonyl)ethyl]-3-(2-diethylaminoethyl)-1-propan-2-yl-urea; but-2-enedioic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The diethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes. The but-2-enedioic acid moiety can participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Benzenesulfonyl)ethyl]-3-(2-diethylaminoethyl)-1-propan-2-yl-urea; but-2-enedioic acid can be compared with other similar compounds, such as:
1-[2-(Benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea: This compound has an additional diethylamino propyl group, which may alter its chemical and biological properties.
1-[2-(Benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-propan-2-ylurea: Lacks the but-2-enedioic acid moiety, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research applications.
Eigenschaften
Molekularformel |
C22H35N3O7S |
|---|---|
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-propan-2-ylurea;but-2-enedioic acid |
InChI |
InChI=1S/C18H31N3O3S.C4H4O4/c1-5-20(6-2)13-12-19-18(22)21(16(3)4)14-15-25(23,24)17-10-8-7-9-11-17;5-3(6)1-2-4(7)8/h7-11,16H,5-6,12-15H2,1-4H3,(H,19,22);1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
CMKAKNPPMGLPRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=CC(=O)O)C(=O)O |
Synonyme |
(N'-(2-diethylamino)ethyl)-N-(1-methylethyl)-N-(2-(phenylsulfonyl)ethyl)urea butanedioate AHR 10718 AHR-10718 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(3-Methoxyanilino)-4-thiazolyl]phenol](/img/structure/B1197478.png)







![Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1197493.png)
![Benzo[b]naphtho[2,1-d]thiophene](/img/structure/B1197495.png)


